1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine
Overview
Description
1-Bicyclo[221]hept-2-yl-4-(4-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C18H25N3O2 It is characterized by a bicyclic structure fused with a piperazine ring and a nitrobenzyl group
Preparation Methods
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-2-yl derivatives and piperazine.
Reaction Conditions: The bicyclo[2.2.1]hept-2-yl derivative is reacted with piperazine under controlled conditions to form the bicyclo[2.2.1]hept-2-yl-piperazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrogenation: The compound can be hydrogenated to reduce the nitro group to an amine, which can then participate in further chemical transformations.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine can be compared with similar compounds such as:
1-Bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
1-Bicyclo[2.2.1]hept-2-yl-4-(4-aminobenzyl)piperazine: The nitro group is reduced to an amine, leading to different chemical and biological properties.
1-Bicyclo[2.2.1]hept-2-yl-4-(4-methylbenzyl)piperazine:
These comparisons highlight the uniqueness of 1-bicyclo[22
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)17-5-2-14(3-6-17)13-19-7-9-20(10-8-19)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHIRDZUMYBGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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